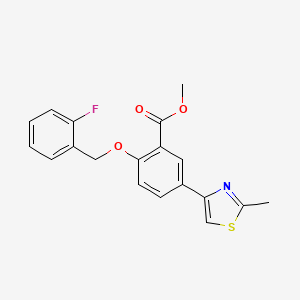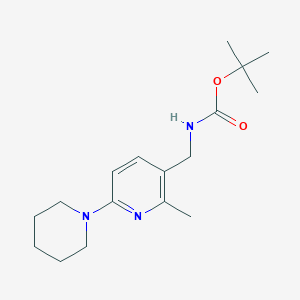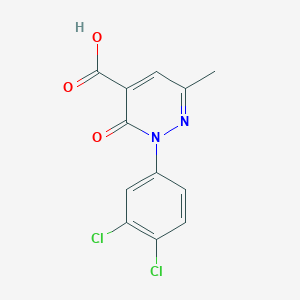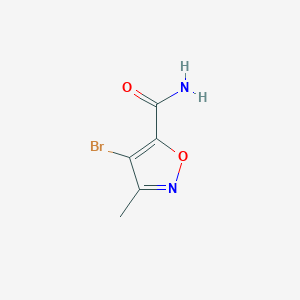
4-Bromo-3-methylisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methylisoxazole-5-carboxamide is a heterocyclic compound that features a five-membered isoxazole ring with a bromine atom at the 4-position, a methyl group at the 3-position, and a carboxamide group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methylisoxazole-5-carboxamide typically involves the formation of the isoxazole ring followed by the introduction of the bromine and carboxamide groups. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The nitrile oxide can be generated in situ from hydroxyimoyl halides under basic conditions. The bromination at the 4-position can be achieved using bromine or N-bromosuccinimide (NBS) under mild conditions. The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and bromination steps to ensure consistent product quality and yield. Additionally, the use of microwave irradiation can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The isoxazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted isoxazoles can be formed.
Coupling Products: Complex molecules with extended conjugation or additional functional groups
Scientific Research Applications
4-Bromo-3-methylisoxazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylisoxazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the bromine atom and the carboxamide group can enhance its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methylisoxazole-5-carboxylic acid
- 4-Bromo-3-methylisoxazole-5-amine
- 3-Methylisoxazole-5-carboxamide
Uniqueness
4-Bromo-3-methylisoxazole-5-carboxamide is unique due to the combination of the bromine atom, methyl group, and carboxamide group on the isoxazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C5H5BrN2O2 |
|---|---|
Molecular Weight |
205.01 g/mol |
IUPAC Name |
4-bromo-3-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-3(6)4(5(7)9)10-8-2/h1H3,(H2,7,9) |
InChI Key |
FLOZIAGPGVMTIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


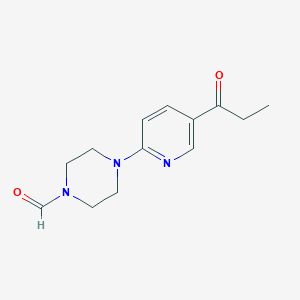
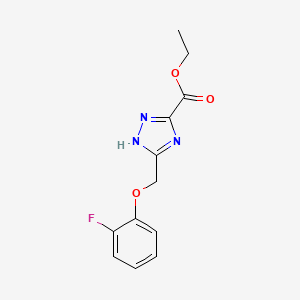





![5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11796715.png)


![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B11796726.png)
